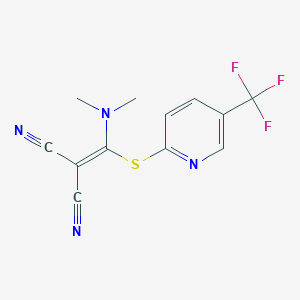
2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile” is a unique chemical with a molecular formula of C12H9F3N4S and a molecular weight of 298.29 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “this compound” has a complex structure with multiple functional groups, including a dimethylamino group, a pyridinyl group, a sulfanyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. Unfortunately, the specific physical and chemical properties of this compound are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : The compound has been synthesized through reactions involving malononitrile with various agents like dimethylformamide, phosphorus oxychloride, and active methylene compounds, leading to various derivatives such as pyridine and pyrimidine derivatives (Mittelbach & Junek, 1982), (Hirota, Kitade, & Senda, 1985).
Crystal Structure Studies : Research on the crystal structure and solvatochromic behavior of derivatives of this compound, specifically focusing on their potential use in nonlinear materials, has been conducted. However, their crystallization in certain space groups restricts their application in this field (Bogdanov et al., 2019).
Synthesis of Antioxidant Agents : Derivatives of this compound have been synthesized and evaluated for their potency as antioxidant agents, illustrating its application in the field of medicinal chemistry (Vartale et al., 2016).
Applications in Neuroscience and Medicine
- Neuroscience Research : A derivative of this compound has been used in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, demonstrating its potential in diagnostic imaging (Shoghi-Jadid et al., 2002).
Chemical and Physical Properties
Structural Properties : Studies on the barrier to rotation around the carbon amino nitrogen bond in certain derivatives of this compound, along with X-ray crystal structures, have provided insights into the structural properties of these molecules (Karlsen et al., 2002).
Fluorescence Properties : Research into new 2-pyrone derivatives, including those derived from this compound, has shown that they exhibit fluorescence emission radiation, opening avenues for their use in light-emitting materials (Mizuyama et al., 2008).
Two-Photon Absorption Properties : Investigations into the photophysical characteristics of malononitrile derivatives, including two-photon absorption properties, have been conducted, which is crucial for applications in optical materials (Zhao et al., 2007).
Synthesis of Phthalocyanines : The compound has been used in synthesizing new metal-free and metal-containing phthalocyanines with tertiary or quaternary aminoethyl substituents, which are significant in the field of chemical synthesis and materials science (Gürsoy et al., 2001).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound’s potential applications in various fields .
Propriétés
IUPAC Name |
2-[dimethylamino-[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKOZWOCCXENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)


![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2472403.png)
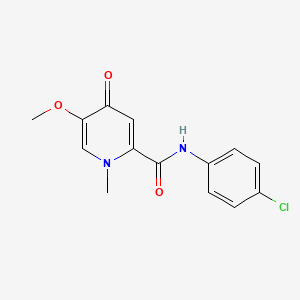
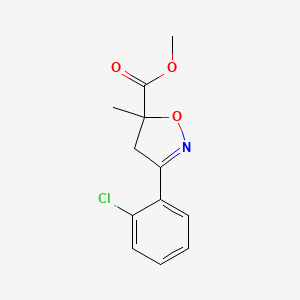
![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)
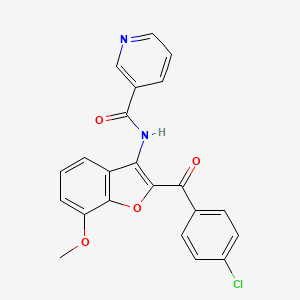
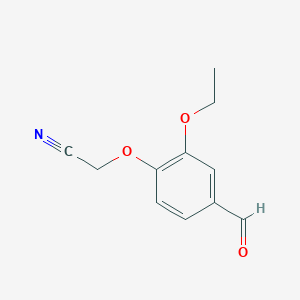
![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)